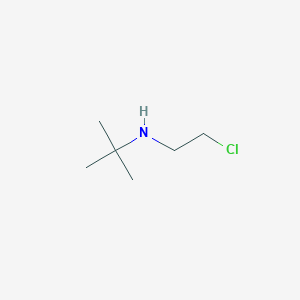![molecular formula C12H9ClF3N5O2S B2473575 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 869068-41-7](/img/structure/B2473575.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H9ClF3N5O2S and its molecular weight is 379.74. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives of "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide" involve multiple techniques including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible (UV–Vis) spectra, Liquid Chromatographic (LCMS), High Resolution Mass Spectrometric (HRMS) methods, and single crystal X-ray diffraction (XRD). These methods are crucial for determining the molecular structure, conformation, and thermal properties of the synthesized compounds (Lahtinen et al., 2014).
Antimicrobial Activities
The antimicrobial properties of derivatives are a significant area of research. Studies investigate the antibacterial and antifungal activities of synthesized compounds against various bacterial and fungal strains. The aim is to explore their efficacy in combating microbial infections and their potential use as antimicrobial agents (Lahtinen et al., 2014).
Molecular Docking Studies
Molecular docking studies are employed to understand the interaction between synthesized compounds and biological targets. For instance, the theoretical investigation of antimalarial sulfonamides against COVID-19 utilizes computational calculations and molecular docking studies. These studies help identify the binding energy and efficacy of compounds in inhibiting viral proteins, providing insights into their potential as drug candidates (Fahim & Ismael, 2021).
Larvicidal and Antimicrobial Activities
Research into the larvicidal and antimicrobial activities of novel triazinone derivatives showcases their potential in controlling mosquito populations and inhibiting the growth of microbial pathogens. This line of research has implications for developing new strategies in public health to combat diseases spread by mosquitoes and microbial infections (Kumara et al., 2015).
Pharmacokinetic Properties
The pharmacokinetic properties of compounds, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for drug development. Studies focusing on the pharmacokinetic profiling of synthesized compounds help in predicting their behavior in biological systems, guiding the development of safe and effective pharmaceuticals (Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5O2S/c13-7-2-1-6(12(14,15)16)3-8(7)19-9(22)5-24-11-20-18-4-10(23)21(11)17/h1-4H,5,17H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYSTMRJQNDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

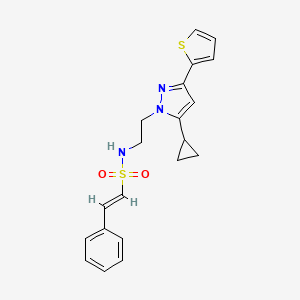
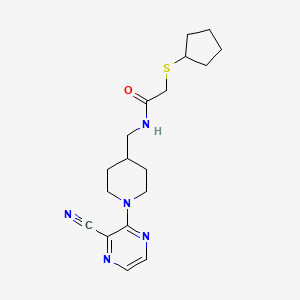
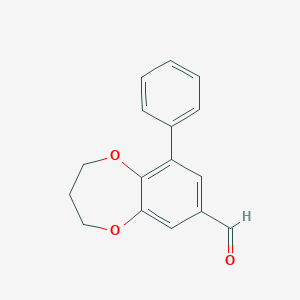
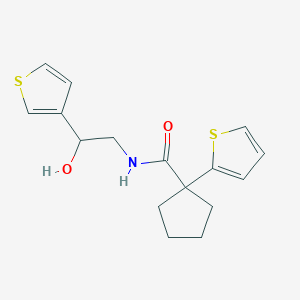
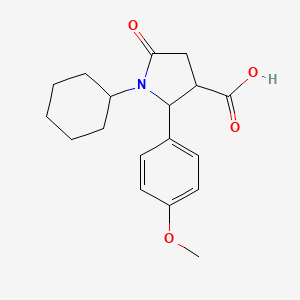
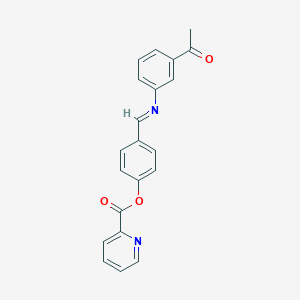
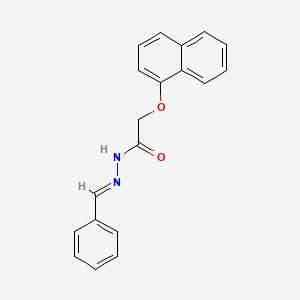
![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)
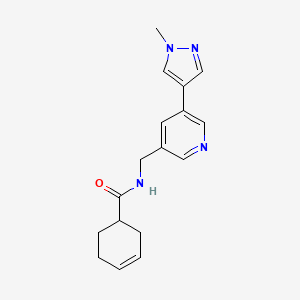
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)
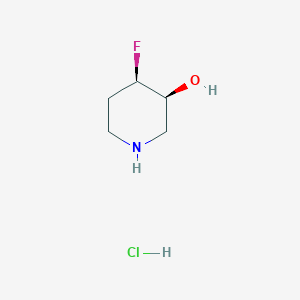
![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)
![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)
